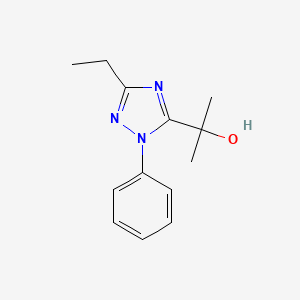![molecular formula C15H21N3S B5659476 8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5659476.png)
8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione is a useful research compound. Its molecular formula is C15H21N3S and its molecular weight is 275.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.14561886 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione is the Delta Opioid Receptor (DOR) . DORs are a type of G-protein coupled receptors (GPCRs) that hold potential as a target for neurologic and psychiatric disorders .
Mode of Action
This compound interacts with DORs as a selective agonist . It binds to the orthosteric site of the receptor based on docking and molecular dynamic simulation . The interaction triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways .
Biochemical Pathways
Upon activation, DORs can influence various biochemical pathways The exact pathways affected by 8-ethyl-2-phenyl-1,2,4-triazaspiro[4Dor agonists are known to modulate pain perception and mood, suggesting they may influence pathways related to these functions .
Pharmacokinetics
The search results do not provide specific information about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. As a dor agonist, its bioavailability and pharmacokinetics would likely be influenced by factors such as its chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
The activation of DORs by this compound has been shown to have anti-allodynic efficacy in a model of inflammatory pain . This suggests that the compound may alleviate pain by modulating the activity of neurons involved in pain perception .
生化分析
Biochemical Properties
8-Ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with G-protein coupled receptors, particularly the delta opioid receptor . The interaction with the delta opioid receptor is characterized by low β-arrestin 2 recruitment efficacy and sub-micromolar potency in reducing cyclic adenosine monophosphate (cAMP) production . These interactions suggest that this compound can modulate receptor activity and influence downstream signaling pathways.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In human embryonic kidney cells and Chinese hamster ovary cells, this compound has demonstrated the ability to reduce cAMP production, indicating its role in modulating cell signaling pathways . Additionally, this compound has shown potential in influencing gene expression and cellular metabolism by interacting with specific receptors and enzymes involved in these processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly G-protein coupled receptors. By binding to the delta opioid receptor, this compound inhibits the production of cAMP, a key secondary messenger in cellular signaling . This inhibition leads to a cascade of downstream effects, including changes in gene expression and enzyme activity. The ability of this compound to modulate receptor activity and signaling pathways highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity over extended periods . Long-term exposure to this compound has been observed to result in sustained modulation of receptor activity and cellular signaling pathways, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that at lower doses, this compound effectively modulates receptor activity without causing significant adverse effects . At higher doses, this compound may induce toxic effects, including convulsions . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound has been shown to influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with specific receptors and enzymes . The presence of transporters and binding proteins that facilitate the movement of this compound within cells is essential for its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications may influence the localization of this compound, ensuring its interaction with the appropriate biomolecules and pathways .
属性
IUPAC Name |
8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-2-12-8-10-15(11-9-12)16-14(19)18(17-15)13-6-4-3-5-7-13/h3-7,12,17H,2,8-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZOYHNBCBYHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2(CC1)NC(=S)N(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5659403.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5659412.png)


![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(4-fluorophenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5659420.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[3-(2-thienyl)propanoyl]piperidin-3-yl}propanoic acid](/img/structure/B5659436.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5659444.png)
![3-[(3R*,4S*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5659456.png)
![(4aR*,8aR*)-2-acetyl-7-[2-(cyclopentyloxy)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5659458.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5659461.png)

![8-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5659469.png)
![(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5659472.png)
![2,3-dimethyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1H-indole](/img/structure/B5659475.png)
